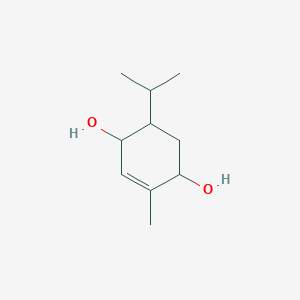

p-Menth-1-ene-3,6-diol

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBGVXOFDWUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of p-Menth-1-ene-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a naturally occurring monoterpenoid that has been isolated from plants of the Mentha genus. As a member of the menthane monoterpenoid class, it possesses a characteristic molecular scaffold that is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. Understanding the fundamental physicochemical properties of this compound is critical for its isolation, characterization, formulation, and for elucidating its potential biological activities. This guide provides a comprehensive overview of its known properties, outlines standard experimental methodologies for their determination, and presents a generalized workflow for its isolation and analysis.

Physicochemical Properties

The key physicochemical properties of p-Menth-1-ene-3,6-diol are summarized below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 4031-55-4 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | Typically exists as a solid at room temperature. |

| Density | 1.0 ± 0.1 g/cm³ |

| Predicted Density | 1.039 g/cm³ |

| Synonyms | 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol, (3R,4R,6S)-3,6-Dihydroxy-1-menthene, 4-Menthene-3,6-diol |

Table 2: Thermal and Thermodynamic Properties

| Property | Value |

| Boiling Point | 279.4 ± 40.0 °C (at 760 mmHg) |

| Flash Point | 129.2 ± 21.9 °C |

| Vapor Pressure | 0.0 ± 1.3 mmHg (at 25°C) |

Table 3: Optical and Partitioning Properties

| Property | Value |

| Index of Refraction | 1.51 |

| LogP (Octanol-Water Partition Coefficient) | 1.00 - 1.65 |

| Topological Polar Surface Area (TPSA) | 40.5 Ų |

Table 4: Solubility Profile

| Solvent | Observation |

| In Vitro | Soluble in DMSO. For other solvents like water, ethanol, or DMF, preliminary testing with small amounts is recommended. |

| In Vivo Formulations | Common formulations for compounds with low water solubility may be applicable, such as combinations of DMSO, Tween 80, PEG300, and saline or corn oil. |

Experimental Protocols for Characterization

The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like p-Menth-1-ene-3,6-diol.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.[1][2]

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube to a height of about 3 mm.[3] The packing must be firm and compact.[1]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus equipped with a calibrated thermometer or digital sensor.[4]

-

Measurement: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[3]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[1]

Boiling Point Determination (Distillation Method)

For non-volatile solids, the boiling point is determined under specific pressure conditions, as it is a key metric of a liquid's volatility.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer.[5] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[5]

-

Procedure: The compound (at least 5 mL) is placed in the distilling flask with boiling chips.[6][7] The liquid is heated gently.[6]

-

Data Recording: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and the first drops of condensate are collected.[8] The barometric pressure should also be recorded, as boiling point is pressure-dependent.[6][7]

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be confirmed.[10]

-

Sample Analysis: The saturated solution is filtered to remove all solid particles. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

Structural Characterization

-

Mass Spectrometry (MS): This technique is used to determine the exact molecular weight of the compound.[11][12] In Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and ionized, allowing for the measurement of its mass-to-charge ratio (m/z) to confirm the molecular formula.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.[14] For a ¹H NMR spectrum, 5-25 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15][16] For a ¹³C NMR spectrum, a higher concentration (50-100 mg) is often required.[15] The resulting spectrum reveals the chemical environment of each proton and carbon atom, allowing for the complete structural elucidation of the molecule.[14]

Visualization of Experimental Workflow

While specific signaling pathways for p-Menth-1-ene-3,6-diol are not yet fully elucidated, a critical aspect of its study involves its initial isolation and characterization. The following diagram illustrates a generalized workflow for this process.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 13. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

p-Menth-1-ene-3,6-diol: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid compound that has been identified in a variety of plant species. As a member of the p-menthane (B155814) class of monoterpenes, which includes well-known compounds like menthol (B31143), it holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the known natural sources of p-Menth-1-ene-3,6-diol, a generalized protocol for its isolation, and a discussion of its potential biological activities based on related compounds and computational predictions.

Natural Sources

p-Menth-1-ene-3,6-diol has been identified as a secondary metabolite in several plant species across different families. The primary documented sources include:

-

Kudzu (Pueraria lobata) : The roots of this leguminous plant are a known source of p-Menth-1-ene-3,6-diol[1]. Pueraria lobata is also a source of various other bioactive compounds, including isoflavones like puerarin[2][3].

-

Mexican Damiana (Chrysactinia mexicana) : This aromatic medicinal plant, native to Mexico, contains p-Menth-1-ene-3,6-diol in its aerial parts[4][5][6][7].

-

Coral Tree (Erythrina poeppigiana) : This species of flowering plant in the legume family has also been reported to contain p-Menth-1-ene-3,6-diol[1].

-

Mint (Mentha species) : The genus Mentha, belonging to the Lamiaceae family, is a well-known source of various p-menthane derivatives, and p-Menth-1-ene-3,6-diol has been identified within this genus[8][9][10][11].

Isolation and Purification

While specific, detailed protocols for the isolation of p-Menth-1-ene-3,6-diol with quantitative yield and purity data are not extensively published, a general methodology for the isolation of monoterpenoids from plant materials can be applied. This typically involves extraction followed by chromatographic separation.

Generalized Experimental Protocol for Isolation

1. Plant Material Preparation:

-

The relevant plant part (e.g., roots of Pueraria lobata) is harvested, washed, and air-dried or freeze-dried.

-

The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a solvent of intermediate polarity, such as methanol (B129727) or ethanol, which is effective for extracting monoterpenoids[12][13][14].

-

The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate (B1210297), and water to yield fractions with different chemical profiles. p-Menth-1-ene-3,6-diol, being a diol, is expected to be in the more polar fractions (e.g., ethyl acetate or butanol).

4. Chromatographic Purification:

-

The fraction containing the target compound is further purified using column chromatography.

-

Stationary Phase: Silica gel is a common choice for the separation of monoterpenoids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing p-Menth-1-ene-3,6-diol.

-

Fractions with the pure compound are combined and the solvent is evaporated.

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Representative Quantitative Data for Monoterpenoid Isolation

The following table provides a hypothetical summary of quantitative data for the isolation of a monoterpenoid like p-Menth-1-ene-3,6-diol. It is important to note that these values are for illustrative purposes and may vary significantly based on the plant source, extraction method, and purification efficiency.

| Parameter | Value | Method of Analysis |

| Starting Material | ||

| Plant Species | Pueraria lobata (roots) | - |

| Dry Weight | 5 kg | - |

| Extraction | ||

| Solvent | 80% Ethanol | Maceration |

| Crude Extract Yield | 780 g (15.6%) | Gravimetric |

| Fractionation | ||

| Ethyl Acetate Fraction | 150 g | Gravimetric |

| Purification | ||

| Isolated Compound Yield | 500 mg (0.01% of dry weight) | Gravimetric |

| Purity | >98% | HPLC, qNMR |

Biological Activity and Signaling Pathways

The biological activity of p-Menth-1-ene-3,6-diol has not been extensively studied. However, based on the activities of structurally related p-menthane monoterpenoids and computational predictions, several potential areas for investigation can be proposed.

Predicted Biological Activity

Computational models predict that p-Menth-1-ene-3,6-diol may interact with the Nuclear Factor kappa-B (NF-κB) signaling pathway [7]. NF-κB is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Modulation of this pathway is a target for the development of drugs for a variety of diseases, including inflammatory disorders and cancer.

Potential Therapeutic Effects Based on Related Compounds

-

Anticancer and Apoptotic Activity: A structurally similar compound, p-menth-1-ene-4,7-diol , isolated from Eucalyptus camaldulensis, has been shown to induce apoptosis and cause cell cycle arrest in Ehrlich ascites carcinoma cells[15][16]. This was associated with an increase in the expression of pro-apoptotic genes (p53, Bax) and a decrease in anti-apoptotic genes (Bcl-2, Bcl-X)[15][16]. This suggests that p-Menth-1-ene-3,6-diol could also possess cytotoxic and pro-apoptotic properties against cancer cells.

-

Anti-inflammatory Activity: Many monoterpenes exhibit anti-inflammatory properties. The predicted interaction with the NF-κB pathway supports the potential for p-Menth-1-ene-3,6-diol to act as an anti-inflammatory agent.

-

Antimicrobial Activity: Monoterpenes like menthol have demonstrated antibacterial activity, often by disrupting the bacterial plasma membrane[17][18]. It is plausible that p-Menth-1-ene-3,6-diol could exhibit similar antimicrobial properties.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and purification of p-Menth-1-ene-3,6-diol.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by p-Menth-1-ene-3,6-diol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Constituents of the roots of Pueraria lobata inhibit formation of advanced glycation end products (AGEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estudios para la conservación y aprovechamiento de Chrysactinia mexicana A. Gray, planta aromática y medicinal nativa de México | POLIBOTÁNICA [polibotanica.mx]

- 5. researchgate.net [researchgate.net]

- 6. yolanda-rios.net [yolanda-rios.net]

- 7. plantaedb.com [plantaedb.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A p-menth-1-ene-4,7-diol (EC-1) from Eucalyptus camaldulensis Dhnh. triggers apoptosis and cell cycle changes in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Menthol - Wikipedia [en.wikipedia.org]

(3R,4R,6S)-3,6-Dihydroxy-1-menthene chemical information

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R,6S)-3,6-Dihydroxy-1-menthene is a naturally occurring monoterpenoid diol. This document provides a comprehensive overview of its chemical properties, structural information, and potential biological significance based on available scientific literature. While detailed experimental protocols and specific biological activity data for this stereoisomer are limited in publicly accessible resources, this guide consolidates the existing knowledge and provides context based on related p-menthane (B155814) derivatives.

Chemical Information

(3R,4R,6S)-3,6-Dihydroxy-1-menthene, also known as p-Menth-1-ene-3,6-diol, is a derivative of menthene, a monoterpene. Its structure is characterized by a cyclohexene (B86901) ring with hydroxyl groups at positions 3 and 6, a methyl group at position 1, and an isopropyl group at position 4. The specific stereochemistry is defined by the (3R,4R,6S) configuration.

Chemical Structure

Systematic Name: (3R,4R,6S)-1-methyl-4-(propan-2-yl)cyclohex-1-ene-3,6-diol

Molecular Formula: C₁₀H₁₈O₂

Molecular Weight: 170.25 g/mol

Physicochemical Properties

Quantitative physicochemical data for (3R,4R,6S)-3,6-Dihydroxy-1-menthene is not extensively reported. However, based on its structure and data for related compounds, the following properties can be inferred. A database entry for a different stereoisomer, (3r,4s,6r)-p-Menth-1-ene-3,6-diol, provides some predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties which may offer some insights, although they are not specific to the (3R,4R,6S) isomer.[1]

Table 1: Predicted Physicochemical and ADMET Properties for a p-Menth-1-ene-3,6-diol Stereoisomer [1]

| Property | Predicted Value |

| Molecular Weight | 170.25 g/mol |

| XlogP | 1.00 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 40.5 Ų |

| Human Intestinal Absorption | + (High Probability) |

| Blood Brain Barrier Penetration | + (Probability) |

Note: These values are predicted for the (3r,4s,6r) stereoisomer and should be used with caution as they may not accurately represent the (3R,4R,6S) isomer.

Structural Elucidation and Spectroscopic Data

A study by Çelik et al. focused on the synthesis, crystal structure, and theoretical characterization of (3R,4R,6S)-3,6-Dihydroxy-1-menthene isolated from Echinophora tenuifolia. The crystal structure reveals that the cyclohexene ring adopts a half-chair conformation. The crystal packing is characterized by weak intermolecular O-H···O hydrogen bonds.

-

¹H-NMR: Expected signals would include those for the methyl and isopropyl groups, olefinic protons, and protons on carbons bearing the hydroxyl groups.

-

¹³C-NMR: Signals corresponding to the ten carbon atoms, including the sp² carbons of the double bond and the sp³ carbons, with shifts influenced by the hydroxyl groups.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching, and peaks corresponding to C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 170, with fragmentation patterns typical for cyclic alcohols.

Synthesis and Isolation

Natural Sources

(3R,4R,6S)-3,6-Dihydroxy-1-menthene has been identified as a natural product isolated from:

-

The plant Echinophora tenuifolia.

-

The roots of Pueraria lobata, where it is classified as a flavonoid product.[2]

Chemical Synthesis

A synthetic route to (3R,4R,6S)-3,6-Dihydroxy-1-menthene has been reported, though the detailed experimental protocol from the primary literature could not be accessed. The synthesis of related p-menthane diols often involves the acid-catalyzed cyclization of citronellal.

Biological Activity and Potential Applications

Specific biological activity and pharmacological data for (3R,4R,6S)-3,6-Dihydroxy-1-menthene are not extensively documented. However, various derivatives of p-menthane and other dihydroxy monoterpenoids have demonstrated a range of biological activities, suggesting potential areas of investigation for this compound.

Potential Anticancer Activity

Many natural products, including monoterpenoids, are investigated for their anticancer properties. The modulation of signaling pathways that control cell proliferation and apoptosis is a common mechanism. While no specific studies on (3R,4R,6S)-3,6-Dihydroxy-1-menthene and cancer have been found, other dihydroxy derivatives of natural phenolic monoterpenoids have shown antiproliferative effects.

Potential Antioxidant Activity

The presence of hydroxyl groups in the structure of (3R,4R,6S)-3,6-Dihydroxy-1-menthene suggests that it may possess antioxidant properties. The hydroxyl groups can act as hydrogen donors to scavenge free radicals. Studies on other dihydroxy compounds have shown that the position and number of hydroxyl groups significantly influence their antioxidant capacity.

Experimental Protocols (Hypothetical Examples)

As detailed experimental protocols for (3R,4R,6S)-3,6-Dihydroxy-1-menthene are not available, the following sections provide hypothetical, generalized protocols for the types of experiments that would be relevant for its study.

Hypothetical Workflow for Antioxidant Activity Screening

Caption: Hypothetical workflow for evaluating the antioxidant potential of (3R,4R,6S)-3,6-Dihydroxy-1-menthene.

Generic Apoptosis Signaling Pathway for Investigation

Caption: A generic intrinsic apoptosis pathway that could be investigated for its modulation by the compound.

Conclusion and Future Directions

(3R,4R,6S)-3,6-Dihydroxy-1-menthene is a chiral natural product with a defined stereochemistry. While its synthesis and crystal structure have been reported, there is a notable lack of publicly available data on its biological activities and the underlying mechanisms. The known bioactivities of structurally related p-menthane diols suggest that this compound could be a candidate for further investigation, particularly in the areas of anticancer and antioxidant research. Future research should focus on obtaining detailed spectroscopic data for unambiguous identification, developing and documenting a reproducible synthetic route, and conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and potential therapeutic applications.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of p-Menth-1-ene-3,6-diol in Mentha Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of p-Menth-1-ene-3,6-diol within the Mentha genus, a group of plants renowned for their production of valuable monoterpenoids. While the biosynthesis of major compounds like (-)-menthol is well-documented, the formation of lesser-known diols such as p-Menth-1-ene-3,6-diol remains a subject of scientific inquiry. This document synthesizes current knowledge on the established monoterpenoid pathways in Mentha and proposes a hypothetical route to p-Menth-1-ene-3,6-diol based on known enzymatic activities. Detailed experimental protocols and quantitative data are provided to facilitate further research in this area.

The Core Biosynthetic Machinery in Mentha Glandular Trichomes

The biosynthesis of monoterpenoids in Mentha species is compartmentalized within the glandular trichomes, specialized structures on the surface of the leaves.[1] The process begins in the leucoplasts of the secretory cells of these glands.[1]

The foundational steps of monoterpenoid biosynthesis involve the methylerythritol phosphate (B84403) (MEP) pathway, which produces the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Geranyl diphosphate (GPP) synthase then catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

The commitment to the p-menthane (B155814) backbone occurs with the cyclization of GPP, catalyzed by (-)-limonene (B1674923) synthase, to produce (-)-limonene. This cyclic olefin serves as a crucial branch point for the synthesis of a diverse array of oxygenated monoterpenoids that characterize the essential oils of different Mentha species.

The Established Pathway to (-)-Menthol: A Foundation for Understanding

The biosynthesis of (-)-menthol in peppermint (Mentha x piperita) is a well-characterized, multi-step enzymatic cascade that serves as a model for understanding p-menthane functionalization (Figure 1). Following the formation of (-)-limonene, a series of cytochrome P450-dependent monooxygenases and dehydrogenases/reductases catalyze regio- and stereospecific modifications.

A key initial step is the allylic hydroxylation of (-)-limonene at the C3 position by (-)-limonene-3-hydroxylase, a cytochrome P450 enzyme, to yield (-)-trans-isopiperitenol (B1216475).[2][3] This is followed by the oxidation of the hydroxyl group by (-)-trans-isopiperitenol dehydrogenase to form (-)-isopiperitenone.[2][3] Subsequent enzymatic reactions, including reductions and an isomerization, lead to the formation of (-)-menthol.

A Hypothetical Biosynthetic Pathway to p-Menth-1-ene-3,6-diol

The precise enzymatic steps leading to p-Menth-1-ene-3,6-diol in Mentha species have not been definitively elucidated in the scientific literature. However, based on the known promiscuity and catalytic mechanisms of cytochrome P450 enzymes involved in monoterpene biosynthesis, a plausible pathway can be proposed (Figure 2).

It is hypothesized that p-Menth-1-ene-3,6-diol may arise from a secondary hydroxylation event of an intermediate in the main menthol (B31143) pathway. One possibility is the further hydroxylation of (-)-trans-isopiperitenol. A putative cytochrome P450 monooxygenase could catalyze the introduction of a second hydroxyl group at the C6 position of (-)-trans-isopiperitenol, yielding p-Menth-1-ene-3,6-diol. The existence of limonene-6-hydroxylase in spearmint, which hydroxylates limonene (B3431351) at the C6 position, suggests that the enzymatic machinery for such a reaction is present within the Mentha genus. It is conceivable that either limonene-3-hydroxylase possesses a degree of substrate promiscuity allowing for a second hydroxylation, or another, as-yet-unidentified, cytochrome P450 is responsible for this transformation.

Further research, including in vitro enzyme assays with potential intermediates and the screening of Mentha transcriptomic data for candidate P450s, is required to validate this proposed pathway.

Data Presentation

Relative Abundance of Key Monoterpenoids in Mentha Species

The following table summarizes the relative percentages of major monoterpenoids in the essential oils of selected Mentha species. This data provides context for the prevalence of different biosynthetic pathways.

| Compound | Mentha x piperita (Peppermint) (%) | Mentha spicata (Spearmint) (%) | Mentha arvensis (Corn Mint) (%) |

| (-)-Menthol | 40-50 | < 1 | 70-95 |

| (-)-Menthone | 15-25 | < 1 | 1-5 |

| (+)-Pulegone | 1-9 | < 1 | 1-2 |

| (-)-Limonene | 1-5 | 15-30 | 1-5 |

| 1,8-Cineole | 3-7 | 1-5 | 1-3 |

| (-)-Carvone | < 1 | 60-75 | < 1 |

Note: Values are approximate and can vary significantly based on cultivar, growing conditions, and harvest time.

Hypothetical Enzyme Kinetic Parameters

The following table presents hypothetical kinetic data for the key enzymes in the proposed p-Menth-1-ene-3,6-diol pathway. These values are illustrative and require experimental determination.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/s/mg protein) |

| (-)-Limonene-3-hydroxylase | (-)-Limonene | 5-15 | 100-200 |

| Putative Monoterpenol-6-hydroxylase | (-)-trans-Isopiperitenol | 20-50 | 10-30 |

Experimental Protocols

Isolation of Glandular Trichomes from Mentha Leaves

This protocol describes a method for the isolation of glandular trichomes, the primary site of monoterpenoid biosynthesis.

Materials:

-

Young, fully expanded Mentha leaves

-

Isolation buffer (e.g., 25 mM HEPES, pH 7.4, 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1% (w/v) polyvinylpyrrolidone, 5 mM dithiothreitol)

-

Glass beads (425-600 µm)

-

Nylon mesh filters (e.g., 100 µm and 20 µm)

-

Centrifuge

Procedure:

-

Gently abrade the surface of the leaves with a soft brush in the presence of the isolation buffer and glass beads to detach the glandular trichomes.

-

Filter the resulting suspension through a 100 µm nylon mesh to remove larger leaf debris.

-

Pellet the trichomes by centrifugation at a low speed (e.g., 500 x g) for 5 minutes.

-

Resuspend the pellet in fresh isolation buffer and filter through a 20 µm nylon mesh to remove smaller debris.

-

Repeat the centrifugation and washing steps as necessary to obtain a clean preparation of glandular trichomes.

Microsomal Protein Extraction from Glandular Trichomes

This protocol outlines the extraction of microsomal proteins, which contain cytochrome P450 enzymes.

Materials:

-

Isolated glandular trichomes

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 1 mM EDTA, 10 mM dithiothreitol, and protease inhibitors)

-

Homogenizer

-

Ultracentrifuge

Procedure:

-

Homogenize the isolated trichomes in the extraction buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer for enzyme assays or storage at -80°C.

In Vitro Cytochrome P450 Enzyme Assay

This protocol provides a general method for assaying the activity of cytochrome P450-dependent hydroxylases.

Materials:

-

Microsomal protein preparation

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Substrate (e.g., (-)-limonene or (-)-trans-isopiperitenol)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS for product analysis

Procedure:

-

Set up the reaction mixture containing the microsomal protein, assay buffer, and the NADPH regenerating system.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent and vortexing to extract the products.

-

Analyze the organic phase by GC-MS to identify and quantify the reaction products.

Quantitative Analysis of Monoterpenoids by GC-MS

This protocol describes the quantification of monoterpenoids, including the target diol, using an internal standard.

Materials:

-

Extracted monoterpenoid sample

-

Internal standard (e.g., borneol or another compound not present in the sample)

-

GC-MS system with a suitable column (e.g., DB-5 or equivalent)

Procedure:

-

Add a known amount of the internal standard to the sample extract.

-

Inject an aliquot of the sample into the GC-MS.

-

Develop a temperature program suitable for the separation of the target analytes.

-

Identify the compounds based on their retention times and mass spectra.

-

Quantify the compounds by comparing their peak areas to that of the internal standard, using a pre-determined response factor.

Visualizations

References

- 1. Comparative glandular trichome transcriptome-based gene characterization reveals reasons for differential (-)-menthol biosynthesis in Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of p-Menth-1-ene-3,6-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the spectroscopic data for p-Menth-1-ene-3,6-diol, a monoterpenoid found in various plants, including Mentha species and the roots of Pueraria lobata.[1][2] Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for the analytical techniques used in its characterization.

Chemical Structure and Properties

p-Menth-1-ene-3,6-diol is a derivative of p-menthane, featuring a cyclohexene (B86901) ring with a methyl group, an isopropyl group, and two hydroxyl groups at positions 1, 4, 3, and 6, respectively.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-methyl-5-(propan-2-yl)cyclohex-2-ene-1,4-diol |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. Key expected resonances are outlined below. Chemical shifts (δ) are expressed in parts per million (ppm).

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Vinylic Proton (-C=CH-) | 5.0 - 6.0 | Doublet or Doublet of Doublets | The proton on the double bond will be coupled to adjacent protons. |

| Carbinol Protons (-CH-OH) | 3.5 - 4.5 | Multiplet | Protons on the carbons bearing the hydroxyl groups. Their exact shift and multiplicity will depend on the stereochemistry and coupling with neighboring protons. |

| Allylic Protons | 1.8 - 2.5 | Multiplet | Protons on the carbons adjacent to the double bond. |

| Isopropyl Protons (-CH(CH₃)₂) | 0.8 - 1.2 (for CH₃), 1.5 - 2.5 (for CH) | Doublet (for CH₃), Multiplet (for CH) | The two methyl groups of the isopropyl moiety are diastereotopic and may show distinct signals. |

| Methyl Proton (-C=C-CH₃) | 1.6 - 1.8 | Singlet or Doublet | The methyl group attached to the double bond. |

| Hydroxyl Protons (-OH) | Variable (1.0 - 5.0) | Broad Singlet | The chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Vinylic Carbons (-C=C-) | 120 - 140 |

| Carbinol Carbons (-C-OH) | 60 - 80 |

| Alkyl Carbons | 15 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and alkene functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium to Weak | |

| =C-H Stretch (Alkene) | 3010 - 3095 | Medium | |

| C-H Stretch (Alkane) | 2850 - 2960 | Strong |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and various fragmentation patterns that can help in structure elucidation.

| m/z Value | Interpretation |

| 170 | Molecular Ion (M⁺) |

| 152 | Loss of H₂O (M⁺ - 18) |

| 137 | Loss of H₂O and a methyl group (M⁺ - 18 - 15) |

| 127 | Loss of an isopropyl group (M⁺ - 43) |

| Other Fragments | Resulting from further cleavages of the ring and loss of functional groups. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a monoterpenoid diol like p-Menth-1-ene-3,6-diol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like monoterpenoids.

-

Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like p-Menth-1-ene-3,6-diol.

Caption: Workflow for the spectroscopic analysis of p-Menth-1-ene-3,6-diol.

References

Potential Therapeutic Applications of p-Menth-1-ene-3,6-diol: A Technical Guide for Drug Discovery Professionals

Disclaimer: Scientific research on the specific therapeutic applications of p-Menth-1-ene-3,6-diol is currently limited. This guide provides a comprehensive overview of the potential therapeutic avenues for this compound based on the activities of structurally related p-menthane (B155814) monoterpenoids, particularly p-Menth-1-ene-4,7-diol. The experimental protocols and discussions of signaling pathways are presented as a predictive framework to guide future research into p-Menth-1-ene-3,6-diol.

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid belonging to the p-menthane class of natural compounds. It has been identified in plants such as those from the genus Mentha and has been isolated from the roots of Pueraria lobata.[1][2] While direct pharmacological studies on p-Menth-1-ene-3,6-diol are not extensively available, the therapeutic potential of the p-menthane scaffold is well-documented, with various derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and analgesic effects.[3][4] This technical guide aims to explore the potential therapeutic applications of p-Menth-1-ene-3,6-diol by examining the established biological activities of its structural analogs.

Potential Therapeutic Applications

Based on the evidence from closely related p-menthane monoterpenoids, two primary areas of therapeutic potential for p-Menth-1-ene-3,6-diol are proposed: oncology and inflammatory diseases.

Anticancer Activity

The most compelling evidence for the potential anticancer effects of p-Menth-1-ene-3,6-diol comes from studies on the structurally similar compound, p-Menth-1-ene-4,7-diol (EC-1). Research has demonstrated that EC-1 exhibits significant anticancer and apoptotic activities against Ehrlich ascites carcinoma (EAC) cells.[5] It is plausible that p-Menth-1-ene-3,6-diol could exert similar cytotoxic and pro-apoptotic effects on cancer cells.

Key potential mechanisms of action include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many chemotherapeutic agents.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

-

Modulation of Apoptotic Signaling Pathways: Influencing the expression and activity of key proteins involved in the apoptotic cascade, such as the p53 and Bcl-2 families.

Anti-inflammatory Activity

Monoterpenes are widely recognized for their anti-inflammatory properties.[6] Many p-menthane derivatives have been shown to modulate inflammatory pathways, suggesting a potential role for p-Menth-1-ene-3,6-diol in the management of inflammatory conditions.

Key potential mechanisms of action include:

-

Inhibition of Pro-inflammatory Mediators: Reducing the production of key signaling molecules that drive inflammation, such as nitric oxide (NO) and prostaglandins.

-

Modulation of Inflammatory Signaling Pathways: Interfering with central inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the cytotoxic activity of the related compound p-Menth-1-ene-4,7-diol (EC-1) and other monoterpenoids against various cancer cell lines. This data can serve as a benchmark for future studies on p-Menth-1-ene-3,6-diol.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| p-Menth-1-ene-4,7-diol (EC-1) | Ehrlich Ascites Carcinoma (EAC) | MTT Assay | IC50 | Dose-dependent | [5] |

| Isoespintanol | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 14.6 µg/mL | [7] |

| Isoespintanol | A549 (Lung Cancer) | MTT Assay | IC50 | 12.3 µg/mL | [7] |

| Isoespintanol | DU145 (Prostate Cancer) | MTT Assay | IC50 | 15.1 µg/mL | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the potential therapeutic applications of p-Menth-1-ene-3,6-diol. These protocols are based on standard laboratory practices and methods cited in the study of related compounds.[5]

Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

p-Menth-1-ene-3,6-diol

-

Cancer cell lines (e.g., EAC, MDA-MB-231, A549)

-

96-well plates

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of p-Menth-1-ene-3,6-diol and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with p-Menth-1-ene-3,6-diol.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry, detecting FITC fluorescence on the FL1 channel and PI fluorescence on the FL2 channel.

DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Agarose (B213101) gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Harvest and lyse the cells.

-

Treat the lysate with RNase A and then with Proteinase K.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol and resuspend it in TE buffer.

-

Run the DNA samples on a 1.5% agarose gel containing a DNA stain.

-

Visualize the DNA under UV light to observe the fragmentation pattern.

Signaling Pathways and Visualizations

The potential therapeutic effects of p-Menth-1-ene-3,6-diol are likely mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these potential mechanisms based on the known activities of related p-menthane monoterpenoids.

Proposed Anticancer Signaling Pathway

The anticancer activity of p-menthane derivatives is often linked to the induction of apoptosis through the p53 and Bcl-2 family-mediated pathways.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

p-Menth-1-ene-3,6-diol: A Technical Overview for Drug Discovery and Development

Introduction: p-Menth-1-ene-3,6-diol is a monoterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and while direct experimental data on its biological activity is limited, we will explore the activities of closely related compounds to infer potential avenues for research and application. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

p-Menth-1-ene-3,6-diol is a naturally occurring compound found in various plant species, including Pueraria lobata (Kudzu), species of the Mentha genus, and Chrysactinia mexicana.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4031-55-4 | [2][3] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |

| Molecular Weight | 170.25 g/mol | [2] |

| IUPAC Name | 2-methyl-5-(propan-2-yl)cyclohex-2-ene-1,4-diol | |

| Natural Sources | Pueraria lobata, Mentha spp., Chrysactinia mexicana | [1] |

Predicted Pharmacokinetics

| ADMET Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| Caco-2 Permeability | Low |

| P-glycoprotein Substrate | No |

| CYP2D6 Substrate | No |

| hERG Inhibition | Unlikely |

Note: These are in silico predictions and require experimental validation.

Potential Therapeutic Applications and Signaling Pathways

Direct experimental evidence for the biological activity of p-Menth-1-ene-3,6-diol is scarce in published literature. However, research on structurally similar p-menthane (B155814) diols provides valuable insights into its potential therapeutic applications.

Anticancer Activity: A Case Study of a Related Compound

A closely related compound, p-menth-1-ene-4,7-diol (EC-1), isolated from Eucalyptus camaldulensis, has demonstrated significant anticancer and apoptotic effects against Ehrlich ascites carcinoma (EAC) cells. It is plausible that p-Menth-1-ene-3,6-diol could exhibit similar activities. The proposed mechanism of action for EC-1 involves the induction of apoptosis through the modulation of key regulatory proteins.

The signaling pathway likely involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-X. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

Potential Neuroprotective Effects

Furthermore, studies on other p-menthane derivatives, such as (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, have indicated potential antiparkinsonian activity. This suggests that p-Menth-1-ene-3,6-diol could be a candidate for investigation into its neuroprotective properties.

Experimental Protocols

The following are detailed experimental methodologies adapted from studies on the closely related compound p-menth-1-ene-4,7-diol, which can be applied to investigate the biological activities of p-Menth-1-ene-3,6-diol.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., EAC, HeLa, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of p-Menth-1-ene-3,6-diol (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Fluorescence Microscopy

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the desired concentration of p-Menth-1-ene-3,6-diol for 24 hours.

-

Staining: Wash the cells with PBS and stain with a mixture of acridine (B1665455) orange (100 µg/mL) and ethidium (B1194527) bromide (100 µg/mL) for 5 minutes.

-

Washing: Wash again with PBS to remove excess stain.

-

Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope.

-

Analysis: Differentiate between viable (green, intact nucleus), early apoptotic (bright green, condensed chromatin), late apoptotic (orange-red, fragmented chromatin), and necrotic (red, swollen nucleus) cells.

DNA Fragmentation Assay

-

Cell Lysis: Treat cells with p-Menth-1-ene-3,6-diol, harvest, and lyse the cells in a lysis buffer (10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100).

-

DNA Extraction: Centrifuge to pellet the high molecular weight DNA. Extract the fragmented DNA from the supernatant using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Electrophoresis: Resuspend the DNA pellet in TE buffer containing RNase A and run on a 1.5% agarose (B213101) gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA laddering pattern under UV light.

Gene Expression Analysis by RT-PCR

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

PCR Amplification: Perform PCR using specific primers for target genes (e.g., p53, Bax, Bcl-2, Bcl-X) and a housekeeping gene (e.g., GAPDH).

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel.

-

Densitometry: Quantify the band intensities to determine the relative gene expression levels.

Conclusion

p-Menth-1-ene-3,6-diol is a natural monoterpenoid with a chemical structure that suggests potential for therapeutic applications. While direct experimental evidence of its biological activity is limited, studies on closely related compounds indicate promising avenues for research, particularly in the areas of oncology and neuroprotection. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid foundation for initiating further investigation into the pharmacological potential of this compound. Future studies should focus on validating the predicted ADMET properties and conducting in vitro and in vivo experiments to elucidate the specific biological activities and mechanisms of action of p-Menth-1-ene-3,6-diol.

References

Methodological & Application

Application Note: A Proposed Two-Step Protocol for the Synthesis of p-Menth-1-ene-3,6-diol from Citronellal

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid derivative with potential applications in medicinal chemistry and drug development. This document outlines a proposed two-step synthetic protocol for the preparation of p-Menth-1-ene-3,6-diol starting from the readily available natural product, citronellal (B1669106). The synthesis involves an initial epoxidation of the double bond in citronellal, followed by an acid-catalyzed intramolecular cyclization and concurrent epoxide hydrolysis. This proposed pathway is based on established principles of organic synthesis for forming cyclic diols from unsaturated aldehydes.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Step 1: Epoxidation of Citronellal to yield 6,7-epoxy-3,7-dimethyloctanal.

-

Step 2: Acid-Catalyzed Intramolecular Cyclization and Hydrolysis of the epoxide to yield p-Menth-1-ene-3,6-diol.

A general schematic of this proposed reaction is presented below:

Caption: Proposed reaction pathway for the synthesis of p-Menth-1-ene-3,6-diol.

Experimental Protocols

Materials and Equipment

-

(±)-Citronellal (95% purity)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Magnesium sulfate (B86663) (MgSO₄, anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Silica (B1680970) gel (for column chromatography)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of 6,7-Epoxy-3,7-dimethyloctanal

Methodology

This procedure details the epoxidation of the olefinic bond in citronellal using m-CPBA.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of (±)-citronellal in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Slowly add 1.2 equivalents of m-CPBA to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite until a negative peroxide test is obtained.

-

Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide.

Step 2: Synthesis of p-Menth-1-ene-3,6-diol

Methodology

This procedure describes the acid-catalyzed intramolecular cyclization and hydrolysis of the epoxide intermediate.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 6,7-epoxy-3,7-dimethyloctanal from Step 1 in a 1:1 mixture of tetrahydrofuran and water (100 mL).

-

Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction time may vary, but it is anticipated to be in the range of 6-12 hours.

-

Neutralization: Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the final p-Menth-1-ene-3,6-diol.

Data Presentation

The following table summarizes the expected, representative quantitative data for this proposed synthesis.

| Parameter | Step 1: Epoxidation | Step 2: Cyclization/Hydrolysis |

| Starting Material | Citronellal | 6,7-Epoxy-3,7-dimethyloctanal |

| Key Reagents | m-CPBA, DCM | H₂SO₄, THF/H₂O |

| Reaction Time (approx.) | 2-4 hours | 6-12 hours |

| Reaction Temperature | 0 °C to RT | Room Temperature |

| Proposed Yield | 85-95% | 60-75% |

| Purification Method | Column Chromatography | Column Chromatography |

Mandatory Visualization

Caption: A workflow diagram of the proposed two-step synthesis.

Disclaimer: This document provides a proposed synthetic protocol. Actual experimental conditions may require optimization. All procedures should be carried out by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Application Note & Protocol: In Vitro Anti-inflammatory Assay for p-Menth-1-ene-3,6-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The search for novel anti-inflammatory agents from natural sources is a significant area of research. p-Menth-1-ene-3,6-diol is a monoterpenoid found in plants such as Pueraria lobata[1]. Monoterpenoids have demonstrated a range of pharmacological activities, including anti-inflammatory effects, often through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB)[2][3][4][5][6]. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of p-Menth-1-ene-3,6-diol using a lipopolysaccharide (LPS)-stimulated murine macrophage model.

Principle

This protocol utilizes RAW 264.7 murine macrophages as a model system to mimic an inflammatory response in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory cascade in these cells. The anti-inflammatory potential of p-Menth-1-ene-3,6-diol is assessed by quantifying its ability to inhibit the production of key inflammatory mediators, namely Nitric Oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Materials and Reagents

-

p-Menth-1-ene-3,6-diol (purity ≥95%)

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

96-well cell culture plates

-

Microplate reader

Experimental Protocols

Cell Culture and Maintenance

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of p-Menth-1-ene-3,6-diol before assessing its anti-inflammatory activity.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of p-Menth-1-ene-3,6-diol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Anti-inflammatory Assay

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of p-Menth-1-ene-3,6-diol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug).

-

After 24 hours, collect the cell culture supernatants for the quantification of NO, TNF-α, and IL-6.

Quantification of Nitric Oxide (NO) Production

NO production is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[15][16]

-

Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to the mixture.

-

Incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Quantification of TNF-α and IL-6 Production

The levels of TNF-α and IL-6 in the culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.[10][12]

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

-

Incubate, wash, and add the substrate solution to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the cytokine concentrations from the standard curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of p-Menth-1-ene-3,6-diol on the Viability of RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| Control | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.1 ± 5.5 |

| 10 | 96.5 ± 4.9 |

| 25 | 94.3 ± 6.1 |

| 50 | 92.8 ± 5.3 |

| 100 | 75.4 ± 7.2 |

Data are presented as mean ± SD of three independent experiments.

Table 2: Inhibitory Effects of p-Menth-1-ene-3,6-diol on LPS-Induced Production of NO, TNF-α, and IL-6 in RAW 264.7 Macrophages

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.7 ± 6.1 |

| LPS (1 µg/mL) | 45.8 ± 4.1 | 1250.6 ± 110.2 | 980.4 ± 95.3 |

| LPS + p-Menth-1-ene-3,6-diol (10 µM) | 30.2 ± 3.5 | 850.1 ± 92.7 | 650.9 ± 78.2 |

| LPS + p-Menth-1-ene-3,6-diol (25 µM) | 21.5 ± 2.8 | 620.4 ± 75.3 | 480.1 ± 60.5 |

| LPS + p-Menth-1-ene-3,6-diol (50 µM) | 12.3 ± 1.9 | 410.8 ± 55.9 | 310.6 ± 45.8* |

*Data are presented as mean ± SD of three independent experiments. p < 0.05 compared to the LPS-treated group.

Visualization of Workflow and Signaling Pathway

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Caption: The NF-κB signaling pathway and potential inhibition sites.

Discussion

The results from this protocol will indicate whether p-Menth-1-ene-3,6-diol possesses anti-inflammatory activity in vitro. A dose-dependent decrease in the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages would suggest a potent anti-inflammatory effect. The NF-κB signaling pathway is a primary target for many anti-inflammatory compounds. LPS activates this pathway, leading to the transcription of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.[2][3][5][6] The observed inhibitory effects of p-Menth-1-ene-3,6-diol could be mediated through the suppression of the NF-κB pathway, potentially by inhibiting IKK activation or the nuclear translocation of NF-κB. Further studies, such as Western blotting for phosphorylated IκB and NF-κB subunits, would be necessary to confirm the precise mechanism of action.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of the anti-inflammatory properties of p-Menth-1-ene-3,6-diol. The described assays are robust and widely accepted for screening potential anti-inflammatory drug candidates. The data generated will provide valuable insights into the therapeutic potential of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 9. Protocol Griess Test [protocols.io]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmgrp.com [bmgrp.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. sciencellonline.com [sciencellonline.com]

Application Notes and Protocols for Insect Repellent Bioassays of p-Menthane-3,8-diol (PMD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (B45773) (PMD) is a biopesticide derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora.[1] It is a widely used active ingredient in insect repellents, offering an effective alternative to synthetic compounds such as DEET.[1][2] PMD's repellent action is attributed to its strong odor, which is unpleasant to insects, and its ability to interfere with their sensory receptors, thereby disrupting their capacity to locate a host.[1][3] Numerous studies have demonstrated that PMD can provide protection comparable to that of DEET, particularly at certain concentrations.[2][4] The U.S. Centers for Disease Control and Prevention (CDC) has endorsed the use of topical repellents containing PMD.[2][5]

These application notes provide detailed methodologies for key bioassays used to evaluate the efficacy of insect repellents containing p-menthane-3,8-diol.

Data Presentation: Efficacy of PMD

The efficacy of PMD has been demonstrated against various insect species. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Efficacy of PMD and DEET Against Various Mosquito Species

| Active Ingredient | Concentration | Mosquito Species | Protection Time (Hours) | Study Type |

| PMD | 30% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage)[4] |

| DEET | 20% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage)[4] |

| PMD | 15% | Anopheles stephensi | < 6 (less than DEET) | Laboratory (Arm-in-cage)[4] |

| DEET | 15% | Anopheles stephensi | ~6 | Laboratory (Arm-in-cage)[4] |

| DEET | 24% | Aedes albopictus | > 6 | Laboratory (Arm-in-cage)[4] |

| PMD | Not Specified | Mosquitoes | Up to 6 | Field and Laboratory[4] |

| PMD | 15% | Field Mosquitoes | At least 6 (median CPT) | Field[6] |

| DEET | 15% | Field Mosquitoes | At least 6 (median CPT) | Field[6] |

Note: Protection times can vary based on factors such as the formulation of the repellent, the species of mosquito, environmental conditions, and the individual user.[4]

Table 2: Efficacy of PMD and DEET Formulations against Aedes aegypti

| Repellent Formulation | Applied Dose (mg/cm²) | 95% Effective Dose (ED95) (mg/cm²) | Half-life (hours) | Complete Protection Time (CPT) (hours) |

| 30% PMD | 1.6 | 0.25 | 2.23 | - |

| 30% PMD with Vanillin | 1.6 | 0.24 | 3.8 | > DEET at this dose |

| 20% DEET | 1.6 | 0.09 | 2.74 | - |

Data sourced from a study evaluating repellents using arm-in-cage tests against Aedes aegypti mosquitoes.[1][7]

Experimental Protocols

Standardized bioassays are crucial for the evaluation of repellent efficacy. The "arm-in-cage" test is a commonly used laboratory method, while field studies provide data on performance in real-world conditions.[8][9]

Protocol 1: Arm-in-Cage Test for Topical Repellent Efficacy

This protocol is adapted from guidelines provided by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[10]

Objective: To determine the Complete Protection Time (CPT) of a PMD-based topical repellent against laboratory-reared mosquitoes.

Materials:

-

Test cage (e.g., 40 x 40 x 40 cm)[10]

-

200 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus)[6][10]

-

PMD test formulation

-

Control substance (e.g., ethanol (B145695) or placebo formulation)[6]

-

Human volunteers

-

Latex gloves[1]

-

Timer

-

Data recording sheets

Procedure:

-

Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.[1]

-

Repellent Application: Apply a precise amount of the test formulation (e.g., 1.0 g) evenly to a defined area (e.g., 600 cm²) of a volunteer's forearm, from wrist to elbow. The hand should be covered with a latex glove.[1]

-

Initial Exposure: Thirty minutes after application, the volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).[1]

-

Observation: During the exposure period, record the number of mosquito landings and bites. A "confirmed bite" is often defined as one bite followed by another within the same exposure period or a single bite in two consecutive exposure periods.[1][10]

-

Subsequent Exposures: Repeat the exposure every 30 minutes until the first confirmed bite occurs.[1]

-

Data Recording: The Complete Protection Time (CPT) is the time from repellent application to the first confirmed bite.[1]

-

Control Arm: A control arm treated with a placebo or a standard repellent (like DEET) should be tested concurrently under the same conditions.[1][6]

Visualization of the Arm-in-Cage Workflow:

Caption: Experimental workflow for the Arm-in-Cage test.

Protocol 2: Field Study Bioassay

Objective: To evaluate the efficacy of a PMD-based repellent under real-world environmental conditions.

Materials:

-

PMD test formulation

-

Standard reference repellent (e.g., 15% DEET)[6]

-

Control substance (e.g., 70% ethanol)[6]

-

Human volunteers

-

Data recording sheets

-

Timer

-

Head nets and protective clothing for untreated body parts

Procedure:

-

Site Selection: Choose a location with a known and sufficient population of host-seeking mosquitoes.

-

Volunteer Preparation: As with the arm-in-cage test, volunteers should avoid scented products.

-

Repellent Application: Apply a standardized dose of the PMD formulation, the reference repellent, and the control to different limbs of the volunteers. The application sites should be rotated among volunteers to account for individual attractiveness to mosquitoes.

-

Exposure: Volunteers will expose the treated limbs to the natural mosquito population for a set period (e.g., 5 minutes) at regular intervals (e.g., every 30-60 minutes).

-

Data Collection: During each exposure period, volunteers will count the number of mosquitoes landing on and biting the treated areas.

-

Endpoint: The test for a specific repellent on a volunteer typically ends when a confirmed bite is received. The time from application to this point is the CPT.

-

Data Analysis: Compare the CPTs of the PMD formulation to the reference repellent and the control.

Protocol 3: Spatial Repellency Assay

This protocol provides a method for evaluating the ability of a PMD formulation to repel insects from a treated space.

Objective: To assess the spatial repellency of a PMD-based product (e.g., a diffuser or candle).

Materials:

-